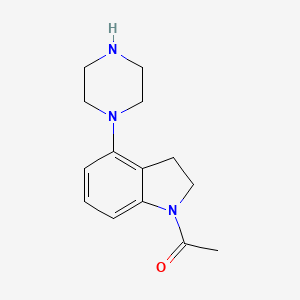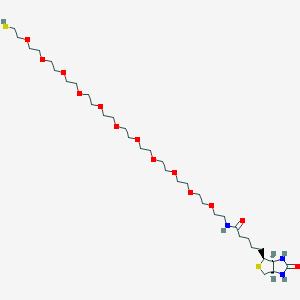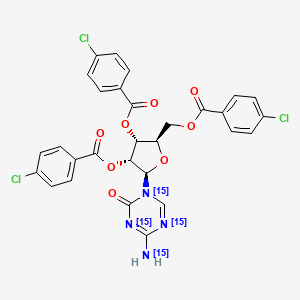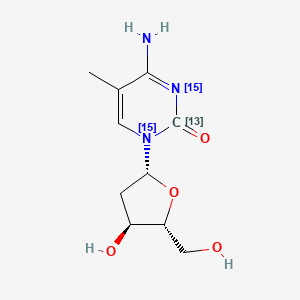
H-gGlu(OBn)-Glu(OMe)-OMe.Cl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is a synthetic compound that belongs to the class of peptides. This compound is characterized by the presence of two glutamic acid residues, one of which is benzylated (OBn) and the other is methylated (OMe). The compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by selective benzylation and methylation. The process begins with the protection of the amino group using a suitable protecting group such as tert-butoxycarbonyl (Boc). The carboxyl groups are then protected using benzyl and methyl esters. The protected glutamic acid derivatives are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and yield.
化学反応の分析
Types of Reactions
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the glutamic acid residues.
Reduction: Reduced forms of the benzyl and methyl esters.
Substitution: Substituted derivatives with new functional groups replacing the benzyl and methyl groups.
科学的研究の応用
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.
類似化合物との比較
Similar Compounds
H-gGlu-Glu-OMe: A similar compound without the benzyl group.
H-gGlu(OBn)-Glu-OH: A compound with a free carboxyl group instead of the methyl ester.
Uniqueness
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in research for studying the effects of these modifications on peptide behavior and function.
特性
分子式 |
C19H27ClN2O7 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
[(2S)-5-[[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]amino]-1,5-dioxo-1-phenylmethoxypentan-2-yl]azanium;chloride |
InChI |
InChI=1S/C19H26N2O7.ClH/c1-26-17(23)11-9-15(19(25)27-2)21-16(22)10-8-14(20)18(24)28-12-13-6-4-3-5-7-13;/h3-7,14-15H,8-12,20H2,1-2H3,(H,21,22);1H/t14-,15-;/m0./s1 |
InChIキー |
KROGIBCTXPZUHL-YYLIZZNMSA-N |
異性体SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
正規SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)CCC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
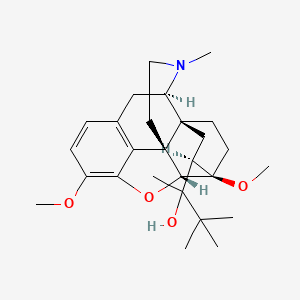
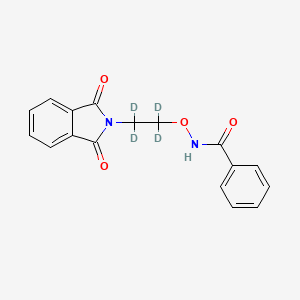
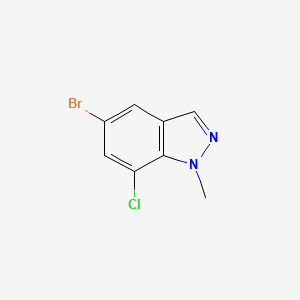
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
